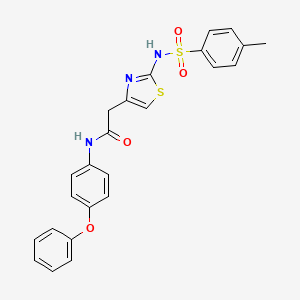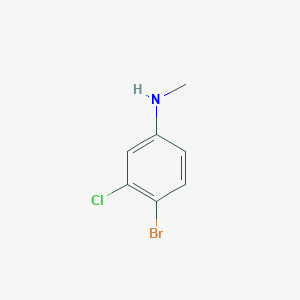
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group, a phenoxyacetyl group, and a phenylthiosemicarbazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-trifluoromethoxyphenol with acetic anhydride under acidic conditions to form 4-trifluoromethoxyphenoxyacetic acid.
Acylation reaction: The phenoxyacetic acid is then reacted with thiosemicarbazide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thiosemicarbazide derivative.
Final product formation: The intermediate is further reacted with phenyl isothiocyanate under controlled conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiosemicarbazide moiety into corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated moieties for enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the thiosemicarbazide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
Trifluoromethylated sulfonamides: Used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Phenoxyacetic acid derivatives: Commonly used in herbicides and plant growth regulators.
The uniqueness of this compound lies in its combination of trifluoromethoxy and thiosemicarbazide moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
1-phenyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-13-8-6-12(7-9-13)24-10-14(23)21-22-15(26)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,23)(H2,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZTUKFAMTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)



![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)





![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-(2,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2359761.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
